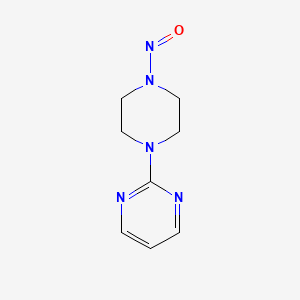
3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate” is a complex organic molecule. It features multiple functional groups and a highly intricate structure, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of specific functional groups such as hydroxyl, phosphoryl, and ether groups.
Final assembly: Coupling reactions to attach the dipalmitate moiety.
Industrial Production Methods
Industrial production would likely involve:
Optimization of reaction conditions: To maximize yield and purity.
Scale-up processes: Using larger reactors and continuous flow techniques.
Purification steps: Including crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene rings.
Reduction: Reduction reactions could target the double bonds in the tetraene and triene systems.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With additional hydroxyl or carbonyl groups.
Reduced derivatives: With fewer double bonds.
Substituted derivatives: With new functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry
Synthesis of complex molecules: As a building block or intermediate.
Study of reaction mechanisms: Due to its multiple reactive sites.
Biology
Biological assays: To test its activity in various biological systems.
Drug development: Potential use as a lead compound for pharmaceuticals.
Medicine
Therapeutic applications: Investigating its potential as a treatment for specific diseases.
Diagnostic tools: Using labeled versions for imaging studies.
Industry
Material science: As a component in the development of new materials.
Agriculture: Potential use as a pesticide or growth regulator.
作用機序
The mechanism of action would involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Retinoids: Due to the presence of similar tetraene and triene systems.
Phospholipids: Because of the dipalmitate moiety.
Pyridine derivatives: Sharing the pyridine ring structure.
Uniqueness
Complexity: The combination of multiple functional groups and structural motifs.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its potential use in various fields makes it a unique compound of interest.
特性
分子式 |
C77H126NO8P |
|---|---|
分子量 |
1224.8 g/mol |
IUPAC名 |
[3-[2-[6-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]-2H-pyridin-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C77H126NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,60-61,71H,12-37,40-41,45-46,48-49,55-59,62-63H2,1-11H3,(H,81,82)/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |
InChIキー |
OMIYJKJIARWDEM-IESNROCXSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



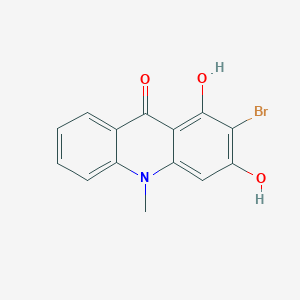
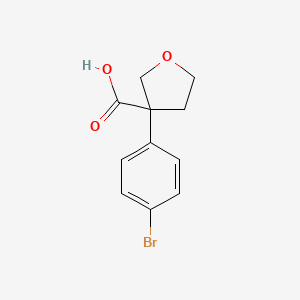
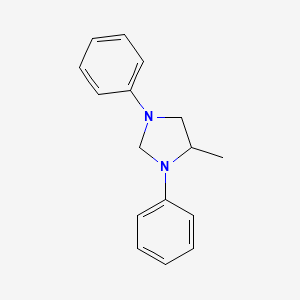
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
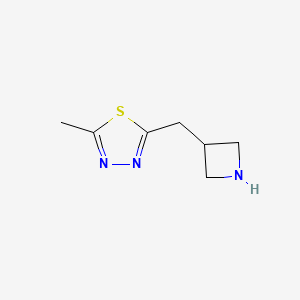
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
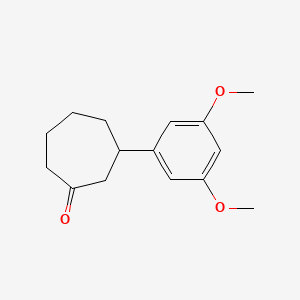
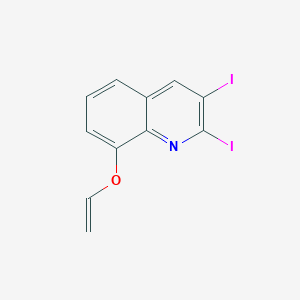

![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
